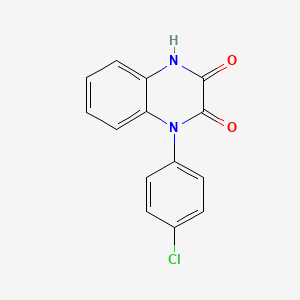

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one

Descripción

Factors Influencing Tautomeric Equilibrium:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor the lactam form due to hydrogen-bond stabilization, while nonpolar solvents may shift equilibrium toward the lactim.

- Substituent Effects : The electron-withdrawing 4-chlorophenyl group at position 1 reduces electron density at N1, disfavoring lactim formation.

- Temperature : Elevated temperatures promote tautomerization, as seen in similar quinoxalinones.

Conformational Isomerism:

The 4-chlorophenyl substituent introduces steric and electronic effects that influence rotational freedom. Two conformers are possible:

- Syn : Chlorophenyl group aligned with the hydroxyl moiety.

- Anti : Chlorophenyl group opposite the hydroxyl.

Computational studies on analogous systems suggest the anti conformation is energetically favored by ~1.3 kcal/mol due to reduced steric hindrance.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(18)14(17)19/h1-8H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPYVXFBLXMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379460 | |

| Record name | 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74769-78-1 | |

| Record name | 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Pot Synthesis

One-pot methods have been developed to streamline the synthesis by combining multiple steps into a single reaction vessel, improving efficiency and yield. These methods often start from appropriate o-phenylenediamine derivatives and 4-chlorophenyl-containing precursors under controlled conditions to form the quinoxalinone ring with the desired substituents.

Alkylation of Quinoxalinone Precursors

A common approach involves alkylation of quinoxalinone substrates with halogenoalkanes in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF). The reaction is typically carried out at room temperature for extended periods (e.g., 16 hours), followed by workup involving aqueous washes and purification by silica gel chromatography to isolate the alkylated quinoxalinone intermediate.

Hydroxylation and Functional Group Transformations

Hydroxylation at the 3-position can be achieved through oxidation or hydrolysis steps, often employing reagents such as 3-chlorobenzoperoxoic acid or acid mixtures (e.g., trifluoroacetic acid and hydrochloric acid) under microwave-assisted or reflux conditions. These steps convert alkylated intermediates into the hydroxyquinoxalinone target compounds with good yields (typically 66–75%).

Detailed Synthetic Procedure Example

A representative synthetic route based on literature involves the following steps:

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of intermediates such as dimalonamides, which upon heating in polyphosphoric acid (PPA) yield hydroxyquinoxalinones. This method offers improved reaction times and yields compared to conventional heating.

Isocyanate/Isothiocyanate Derivatization

In related quinolinone systems, derivatization of amino groups with isocyanates or isothiocyanates in dry DMF at room temperature has been used to prepare hydroxy-substituted heterocycles. The reaction is quenched with aqueous acid, and products are isolated by filtration or extraction. This approach may be adapted for quinoxalinone derivatives.

Research Findings and Analytical Data

- The synthesized 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one exhibits characteristic NMR signals consistent with the quinoxalinone core and substituents, confirming structure and purity.

- Yields for the key hydroxylation step range from 66% to 75%, indicating efficient conversion.

- Purification is typically achieved by flash chromatography on silica gel, ensuring high purity for biological evaluation.

- The presence of the hydroxyl group enhances solubility and reactivity, making the compound a valuable scaffold for further medicinal chemistry modifications.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The quinoxaline ring can be reduced under specific conditions.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-1,2-dihydroquinoxalin-2-one.

Reduction: Formation of 1-(4-Chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Other 1,2-Dihydroquinoxalin-2-one Derivatives

Compounds within this class share the quinoxaline backbone but differ in substituents, leading to variations in bioactivity and applications:

Key Observations :

- The absence of charged groups (e.g., aminoethyl in the hydrochloride derivative) likely reduces its water solubility, which could limit formulation versatility .

Halogen-Substituted Aromatic Compounds

Chlorophenyl-containing compounds with divergent cores exhibit distinct bioactivities:

Key Observations :

- The chalcone derivatives demonstrate selective cytotoxicity against cancer cells (e.g., MCF-7 breast cancer), whereas the target compound’s toxicity is nonspecific .

- Atovaquone, though sharing a 4-chlorophenyl group, derives its antiparasitic activity from the naphthoquinone core, which participates in mitochondrial electron transport disruption.

Actividad Biológica

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one (CAS Number: 74769-78-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a quinoxaline core with a hydroxyl group and a 4-chlorophenyl substituent, contributing to its unique chemical properties and biological effects, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one is , with a molecular weight of 272.69 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions through interactions with binding sites. This mechanism underlies its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses .

Anticancer Activity

Research has indicated that 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating mitochondrial pathways and caspase cascades. For instance, it has been demonstrated to have a cytotoxic effect on non-small cell lung cancer cells (A549), with IC50 values suggesting potent inhibitory activity against these cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-oxo-1,2-dihydroquinoxalin-2-one | Quinoxaline derivative | Anticancer activity |

| 1-(4-Chlorophenyl)-3-amino-1,2-dihydroquinoxalin-2-one | Quinoxaline derivative | Antimicrobial properties |

| 4(1H)-Quinolinone | Quinolone derivative | Broad-spectrum antimicrobial activity |

This table highlights that while there are other compounds within the quinoxaline family exhibiting biological activities, the specific combination of functional groups in 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one contributes to its distinct biological profile.

Study on Anticancer Efficacy

In a recent study involving the evaluation of various quinoxaline derivatives, 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one was tested against A549 lung cancer cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 3.14 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil .

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. Preliminary animal studies have suggested that administration of this compound leads to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

What are the common synthetic routes for 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield?

Category : Basic

Answer :

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, Lewis/Brønsted acid-catalyzed isomerization (e.g., converting cis to trans isomers) can improve stereochemical control . Optimizing reaction conditions involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cross-coupling steps .

- Catalyst systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve efficiency in Suzuki-Miyaura reactions .

- Temperature control : Slow crystallization from ethanol or ethanol-DMF mixtures aids in isolating high-purity products .

How can X-ray crystallography using SHELXL resolve ambiguities in the molecular structure of this compound?

Category : Advanced

Answer :

SHELXL refines crystallographic data by:

- Data collection : High-resolution datasets (e.g., synchrotron sources) reduce noise.

- Refinement cycles : Anisotropic displacement parameters and hydrogen bonding networks are modeled iteratively .

- Validation : R-factor convergence (<0.05) and residual density maps ensure accuracy. For disordered regions, PART instructions in SHELXL partition occupancy .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to confirm atomic positions .

What spectroscopic techniques are critical for characterizing the structural features of this compound?

Category : Basic

Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and confirms regiochemistry .

- IR : Hydroxy group stretching (~3200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 366.84 for C₂₂H₁₉ClO₃) .

How can Cremer-Pople puckering parameters analyze the conformational dynamics of the dihydroquinoxaline ring?

Category : Advanced

Answer :

- Coordinate calculation : From crystallographic data, define the mean plane of the ring and compute perpendicular displacements (zⱼ) for each atom .

- Amplitude (q) and phase (φ) : Quantify puckering magnitude (q) and pseudorotation pathways (φ) using Cremer-Pople equations .

- Application : Compare q values across derivatives to assess steric or electronic effects on ring flexibility.

How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Category : Advanced

Answer :

- Replicate assays : Use standardized in vitro models (e.g., enzyme inhibition) under controlled pH/temperature.

- Purity validation : HPLC (>95% purity) and crystallography (e.g., SHELXL-refined structures) rule out impurities .

- Stereochemical verification : Compare NMR coupling constants (e.g., J values for cis/trans isomers) with X-ray data .

What are the key considerations in designing a crystallization protocol for this compound?

Category : Basic

Answer :

- Solvent polarity : Ethanol or ethanol-DMF mixtures promote slow evaporation for single-crystal growth .

- Temperature gradient : Gradual cooling from 50°C to 4°C minimizes lattice defects.

- Seed crystals : Introduce microcrystals to induce nucleation in supersaturated solutions .

What strategies resolve twinning or disorder in crystal structure refinement using SHELXL?

Category : Advanced

Answer :

- Twin law identification : Use HKLF5 format to input data and refine twin fractions (BASF) .

- Disorder modeling : Split atoms into multiple sites (PART command) with occupancy constraints .

- Validation : Check R₁ values for each twin domain and validate with RIGU restraints .

How can researchers differentiate cis and trans isomers during synthesis of quinoxalinone derivatives?

Category : Basic

Answer :

- Chromatography : Chiral HPLC separates isomers based on retention times.

- NMR analysis : Trans isomers exhibit distinct coupling patterns (e.g., vicinal J > 10 Hz for rigid systems) .

- Crystallography : X-ray structures unambiguously assign stereochemistry .

How do solvent systems influence the tautomeric equilibrium of 3-hydroxyquinoxalin-2-one derivatives?

Category : Advanced

Answer :

- Polar solvents : Stabilize enol forms via hydrogen bonding (e.g., DMSO-d₆ in NMR studies).

- pH dependence : Acidic conditions favor keto tautomers, detectable via UV-Vis spectral shifts .

- Computational modeling : DFT calculations predict dominant tautomers in silico, validated by experimental data.

What role do Lewis acids play in the isomerization of quinoxalinone derivatives?

Category : Advanced

Answer :

- Mechanism : Lewis acids (e.g., AlCl₃) coordinate to carbonyl oxygen, lowering the energy barrier for cis-trans interconversion .

- Optimization : Catalyst loading (5–10 mol%) and reaction time (12–24 hrs) balance conversion and side reactions .

- Monitoring : Use in situ IR or HPLC to track isomer ratios during reaction progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.